molecular formula C27H33N3O5 B11132318 4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11132318
M. Wt: 479.6 g/mol
InChI Key: BATCPENPYZXHMA-BZZOAKBMSA-N
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Description

4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a butoxybenzoyl group, a hydroxy group, a morpholinylpropyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Properties

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H33N3O5/c1-2-3-16-35-22-9-7-20(8-10-22)25(31)23-24(21-6-4-11-28-19-21)30(27(33)26(23)32)13-5-12-29-14-17-34-18-15-29/h4,6-11,19,24,31H,2-3,5,12-18H2,1H3/b25-23-

InChI Key

BATCPENPYZXHMA-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O

Origin of Product

United States

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